N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Description
N-(3-Methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide features a 3,4-dihydroisochromene core substituted with a methyl group at position 3 and a carboxamide group linked to a 3-methoxyphenyl moiety. This scaffold is structurally analogous to coumarin derivatives (e.g., 2-oxo-2H-chromene carboxamides), which are explored for enzyme inhibition and neuroprotective applications . The 3-methoxy substituent on the phenyl ring is a recurring pharmacophore in compounds targeting angiogenesis and receptor modulation, as seen in pyridinyl-thiazolyl carboxamides and TRPV1 antagonists .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-18(11-12-6-3-4-9-15(12)16(20)23-18)17(21)19-13-7-5-8-14(10-13)22-2/h3-10H,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYQZOVAJOWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, which can be synthesized through a cyclization reaction of ortho-hydroxybenzaldehyde derivatives with acetic anhydride. The resulting isochromene intermediate is then subjected to further functionalization.
The introduction of the carboxamide group can be achieved through an amidation reaction. This involves reacting the isochromene intermediate with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s reactivity and biological activity.
Reduction: The carbonyl group in the isochromene core can be reduced to form an alcohol, which may lead to different derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may produce an alcohol derivative.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The unique structural features of this compound could be exploited in the design of new materials with specific electronic or optical properties.
Organic Synthesis: As an intermediate, it can be used in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxyphenyl group could facilitate binding to hydrophobic pockets, while the carboxamide group might form hydrogen bonds with target proteins, influencing biological pathways.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
Core Heterocycle Modifications
Key Observations :
- Coumarin vs. Isochromene : The coumarin derivative shows MAO-B inhibition, suggesting the 2-oxo-2H-chromene core is critical for enzyme interaction. The isochromene analog may exhibit distinct target selectivity due to ring conformation.
- Thiadiazole Hybrid : The thiadiazole-containing analog introduces sulfur atoms, which could enhance metal-binding or redox activity.
Biological Activity
N-(3-methoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antiplatelet effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₇H₁₅N₁O₄
- IUPAC Name : this compound
The structure features a methoxy-substituted phenyl group attached to an isochromene backbone, which is known for its ability to interact with various biological targets.
1. Antioxidant Activity
Recent studies have demonstrated that derivatives of isochromene compounds exhibit potent antioxidant properties. For instance, a related study on 3-phenyl-1H-isochromen-1-one analogues revealed antioxidant activities significantly exceeding that of ascorbic acid in various assays, including the DPPH assay. These compounds showed a 7-fold to 16-fold increase in antioxidant capacity compared to ascorbic acid .
| Compound | Antioxidant Activity (DPPH Assay) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 16-fold increase | Higher |
| Compound B | 10-fold increase | Higher |
| N-(3-methoxyphenyl)-3-methyl... | Not yet quantified | - |
2. Antiplatelet Activity
In vitro studies have indicated that certain isochromene derivatives possess significant antiplatelet activity. Some analogues demonstrated up to 7 times greater activity compared to aspirin, suggesting their potential as therapeutic agents in cardiovascular diseases . This effect may be attributed to their ability to inhibit arachidonic acid-induced platelet aggregation.
3. Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective properties. Isochromenes have been implicated in the modulation of neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases like Alzheimer's . The inhibition of the NLRP3 inflammasome has been highlighted as a promising target for reducing neuroinflammation associated with these conditions.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antioxidant and Antiplatelet Activities : A study synthesized various 3-phenyl-1H-isochromen-1-one analogues and assessed their biological activities. The findings indicated that these compounds not only exhibited strong antioxidant properties but also significant antiplatelet effects, supporting their potential use in therapeutic applications against oxidative stress-related diseases .
- Neuroprotective Mechanisms : Research focusing on the NLRP3 inflammasome has shown that certain isochromene derivatives can modulate inflammatory responses in neuronal cells. This modulation could lead to decreased neuronal death and improved cognitive function in models of neurodegeneration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
